

Application Notes and Protocols for Co-treatment with BSO and Cisplatin

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Compound of Interest

Compound Name: *DL-Buthionine-(S,R)-sulfoximine*

Cat. No.: B10754360

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Enhancing Cisplatin Efficacy in Cancer Cells through Glutathione Depletion with Buthionine Sulfoximine

Audience: Researchers, scientists, and drug development professionals.

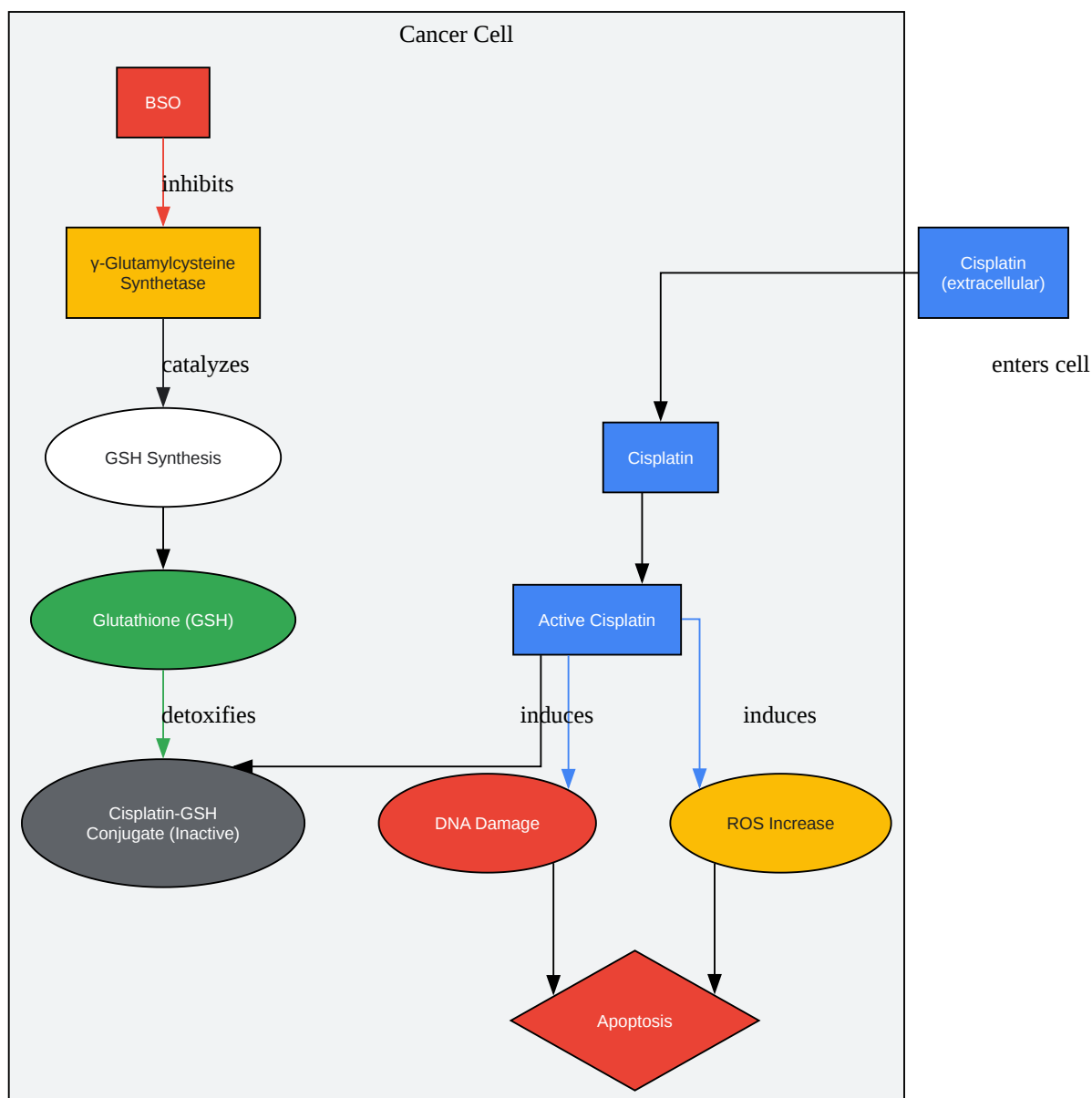
Introduction:

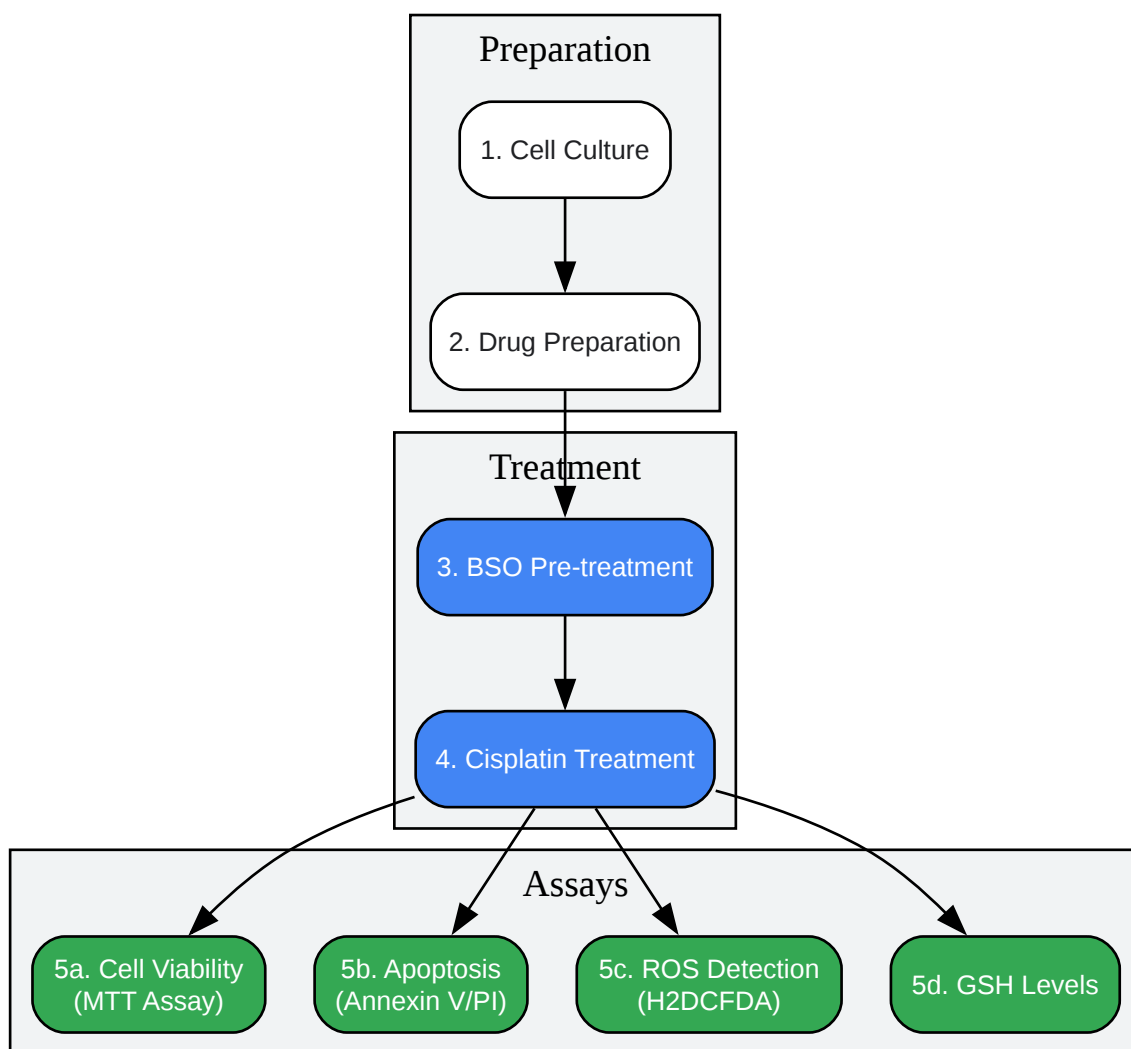
Cisplatin is a potent and widely used chemotherapeutic agent for the treatment of various solid tumors. However, its efficacy is often limited by both intrinsic and acquired resistance, a phenomenon frequently linked to the cellular antioxidant defense system. Glutathione (GSH), a tripeptide thiol, plays a pivotal role in detoxifying cisplatin through direct conjugation, thereby reducing its cytotoxic effects.[1] Buthionine sulfoximine (BSO) is a specific and irreversible inhibitor of γ -glutamylcysteine synthetase (γ -GCS), the rate-limiting enzyme in GSH biosynthesis.[2][3] By depleting intracellular GSH levels, BSO has been shown to sensitize cancer cells to cisplatin, leading to enhanced apoptosis and reduced cell viability.[1][2][4] This document provides detailed protocols for the co-treatment of cancer cells with BSO and cisplatin and for the subsequent evaluation of its effects.

Mechanism of Action:

The synergistic effect of BSO and cisplatin co-treatment stems from the inhibition of GSH synthesis by BSO. This leads to a reduction in the intracellular GSH pool, which in turn

compromises the cancer cell's ability to neutralize cisplatin. The increased intracellular concentration of active cisplatin leads to greater DNA damage and the induction of apoptosis. Furthermore, the depletion of GSH can lead to an increase in reactive oxygen species (ROS), further contributing to cellular stress and apoptosis.[5]





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References

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